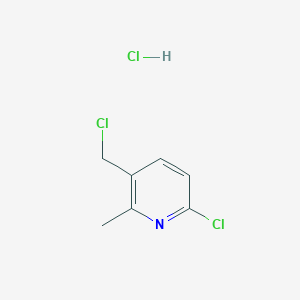![molecular formula C27H34O13 B12317263 2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-(4-ヒドロキシ-3-メトキシフェニル)-3,4,6,6a-テトラヒドロ-1H-フロ[3,4-c]フラン-3a-イル]オキシ]-6-(ヒドロキシメチル)オキサン-3,4,5-トリオールは、その独特の構造的特徴によって特徴付けられる複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[[3-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-(4-ヒドロキシ-3-メトキシフェニル)-3,4,6,6a-テトラヒドロ-1H-フロ[3,4-c]フラン-3a-イル]オキシ]-6-(ヒドロキシメチル)オキサン-3,4,5-トリオールの合成は、通常、より単純な前駆体から始めて、複数の段階を伴います。このプロセスには、多くの場合、以下が含まれます。
フラン環の形成: この段階では、酸性または塩基性条件下で適切な前駆体を環化します。
ヒドロキシル基の導入: 過酸化水素や四酸化オスミウムなどの試薬を用いたヒドロキシル化反応によって、ヒドロキシル基が導入されます。
メトキシル化: 硫酸ジメチルやヨウ化メチルなどのメチル化剤を使用して、メトキシ基が添加されます。
工業的生産方法
この化合物の工業的生産には、高収率と純度を確保するために最適化された合成経路が使用される場合があります。連続フロー合成や触媒の使用などの技術は、生産プロセスの効率を高めることができます。
化学反応の分析
反応の種類
2-[[3-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-(4-ヒドロキシ-3-メトキシフェニル)-3,4,6,6a-テトラヒドロ-1H-フロ[3,4-c]フラン-3a-イル]オキシ]-6-(ヒドロキシメチル)オキサン-3,4,5-トリオールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元反応を実施できます。
置換: 置換反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基と置き換えます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下でのハロゲン(例:塩素、臭素)。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります。
科学研究への応用
2-[[3-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-(4-ヒドロキシ-3-メトキシフェニル)-3,4,6,6a-テトラヒドロ-1H-フロ[3,4-c]フラン-3a-イル]オキシ]-6-(ヒドロキシメチル)オキサン-3,4,5-トリオールは、いくつかの科学研究に適用されています。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗酸化作用や抗炎症作用などの潜在的な生物活性について研究されています。
医学: 抗がん作用や抗菌作用などの潜在的な治療効果について調査されています。
産業: 新しい材料の開発や、さまざまな工業プロセスにおける添加剤として使用されています。
科学的研究の応用
2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
2-[[3-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-(4-ヒドロキシ-3-メトキシフェニル)-3,4,6,6a-テトラヒドロ-1H-フロ[3,4-c]フラン-3a-イル]オキシ]-6-(ヒドロキシメチル)オキサン-3,4,5-トリオールの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下を通じて効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
シグナル伝達経路の調節: さまざまな生物学的プロセスを制御する細胞シグナル伝達経路に影響を与えます。
細胞受容体との相互作用: 細胞表面の受容体に結合して、特定の細胞応答を引き起こします。
類似化合物との比較
類似化合物
2-プロペナール、3-(4-ヒドロキシ-3,5-ジメトキシフェニル): 構造的類似点を共有していますが、官能基と全体の構造が異なります。
3-(4-ヒドロキシ-3-メトキシフェニル)プロピオン酸: ヒドロキシル基とメトキシ基を持っている点で類似していますが、コア構造が異なります。
特性
IUPAC Name |
2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAOREQYVAAYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12317187.png)
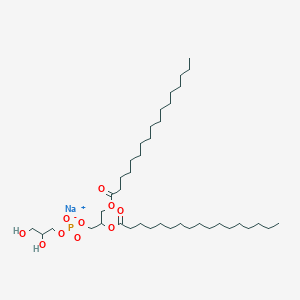

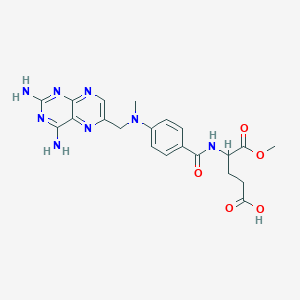
![5,7-Dihydroxy-3-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12317220.png)

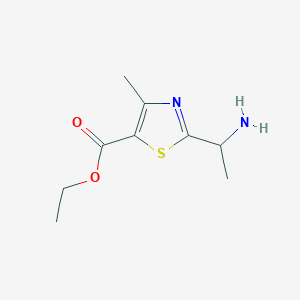
phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid](/img/structure/B12317227.png)
![4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12317230.png)
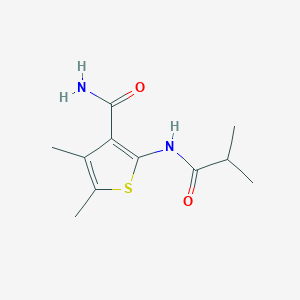
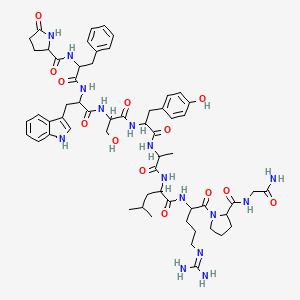
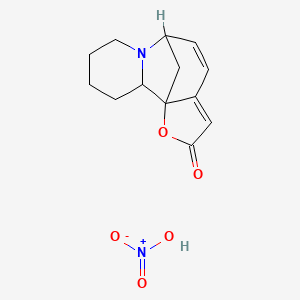
![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)
